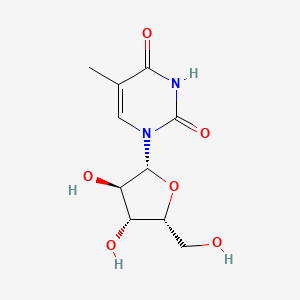
1-beta-D-xylofuranosylthymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-beta-D-xylofuranosylthymine is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Antiviral Activity
1-beta-D-xylofuranosylthymine has been investigated for its antiviral properties. Studies indicate that it exhibits activity against specific viruses by inhibiting viral replication. For instance, its mechanism involves interference with viral polymerases, which are crucial for the synthesis of viral nucleic acids. This property positions it as a potential candidate for developing antiviral therapies, particularly against RNA viruses.
Antitumor Activity
Research has also highlighted the compound's antitumor effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The compound's ability to disrupt DNA synthesis in rapidly dividing cells makes it a subject of interest for cancer treatment protocols.
Biochemical Studies
Nucleoside Analog Studies
The compound serves as a valuable tool in biochemical research due to its structural similarity to naturally occurring nucleosides. It can be used to study nucleic acid metabolism and the effects of nucleoside modifications on biological processes. Researchers utilize this compound to investigate how changes in sugar configuration affect enzyme interactions and nucleic acid stability.
Mechanistic Studies of Nucleic Acid Synthesis
In studies aimed at understanding the mechanisms of DNA and RNA synthesis, this compound is employed to probe the fidelity and efficiency of polymerases. By incorporating this synthetic nucleoside into nucleic acid chains, scientists can assess how structural variations influence enzymatic activity and substrate recognition.
Drug Design Implications
Lead Compound Development
The unique properties of this compound make it a promising lead compound for drug development. Its modifications can be explored to enhance selectivity and reduce toxicity while maintaining therapeutic efficacy. Structure-activity relationship (SAR) studies are essential for optimizing derivatives that could lead to new antiviral or anticancer agents.
Prodrug Formulations
Given its bioactivity profile, this compound can be considered for prodrug formulations where it is converted into an active form within the body. This approach aims to improve pharmacokinetics and bioavailability, ultimately enhancing therapeutic outcomes.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antiviral Efficacy | Demonstrated inhibition of viral replication in cell cultures | Potential use in antiviral drug development |
| Antitumor Activity | Induced apoptosis in specific cancer cell lines | Exploration as a novel anticancer therapy |
| Mechanistic Insights | Revealed effects on polymerase activity | Enhanced understanding of nucleic acid synthesis |
Eigenschaften
Molekularformel |
C10H14N2O6 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
DWRXFEITVBNRMK-JVZYCSMKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















